molecular formula C13H13FN4O2S B2710796 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide CAS No. 1251674-93-7

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide

Cat. No.: B2710796
CAS No.: 1251674-93-7
M. Wt: 308.33
InChI Key: LWTVQLIVASOKTE-UHFFFAOYSA-N
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Description

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific reaction conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isothiazole derivative.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the isothiazole derivative.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide can be compared with other similar compounds, such as:

    Isothiazole Derivatives: Compounds with similar isothiazole rings but different substituents, which may have varying biological activities and properties.

    Fluorobenzyl Compounds: Molecules containing the fluorobenzyl group, which can influence the compound’s reactivity and interactions.

    Amino Derivatives: Compounds with amino groups that can participate in various chemical reactions and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2S/c1-16-12(19)10-9(15)11(21-18-10)13(20)17-6-7-4-2-3-5-8(7)14/h2-5H,6,15H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTVQLIVASOKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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